

"Methyl 2-(1-methylpiperidin-4-yl)acetate"

literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(1-methylpiperidin-4-yl)acetate*

Cat. No.: *B1319215*

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methylpiperidin-4-yl)acetate is a substituted piperidine derivative of significant interest in medicinal chemistry and neuroscience research. While the non-radiolabeled form serves as a versatile synthetic intermediate, its radiolabeled counterpart, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), has gained prominence as a positron emission tomography (PET) tracer for imaging acetylcholinesterase (AChE) activity in the brain.^[1] This guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of **Methyl 2-(1-methylpiperidin-4-yl)acetate**, with a focus on its role in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical and Physical Properties

While extensive experimental data for the non-radiolabeled **Methyl 2-(1-methylpiperidin-4-yl)acetate** is not readily available in the public domain, its basic properties can be summarized. Additionally, predicted data and information on its precursor, Methyl 2-(piperidin-4-yl)acetate hydrochloride, provide valuable insights.

Table 1: Chemical and Physical Properties of **Methyl 2-(1-methylpiperidin-4-yl)acetate** and its Precursor

Property	Methyl 2-(1-methylpiperidin-4-yl)acetate	Methyl 2-(piperidin-4-yl)acetate hydrochloride
Molecular Formula	C9H17NO2[2]	C8H16CINO2[3]
Molecular Weight	171.24 g/mol [4]	193.67 g/mol [3]
InChI Key	BMFMUHLTSDBYKC-UHFFFAOYSA-N[2]	ADBDFGZYGJGDNJ-UHFFFAOYSA-N[3]
Purity	≥97% (as available from some suppliers)[4]	Not specified
Predicted XlogP	0.8[2]	Not available
Predicted m/z ([M+H]+)	172.13321[2]	Not applicable
Predicted m/z ([M+Na]+)	194.11515[2]	Not applicable

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-(1-methylpiperidin-4-yl)acetate** typically involves the N-methylation of its precursor, Methyl 2-(piperidin-4-yl)acetate. This transformation is a common and well-established method in organic synthesis.

Synthesis of the Precursor: Methyl 2-(piperidin-4-yl)acetate

The precursor, Methyl 2-(piperidin-4-yl)acetate, is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. While multiple synthetic routes exist, a common approach involves the esterification of 4-piperidineacetic acid.

Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

The final step in the synthesis is the N-methylation of the piperidine ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde

and formic acid.

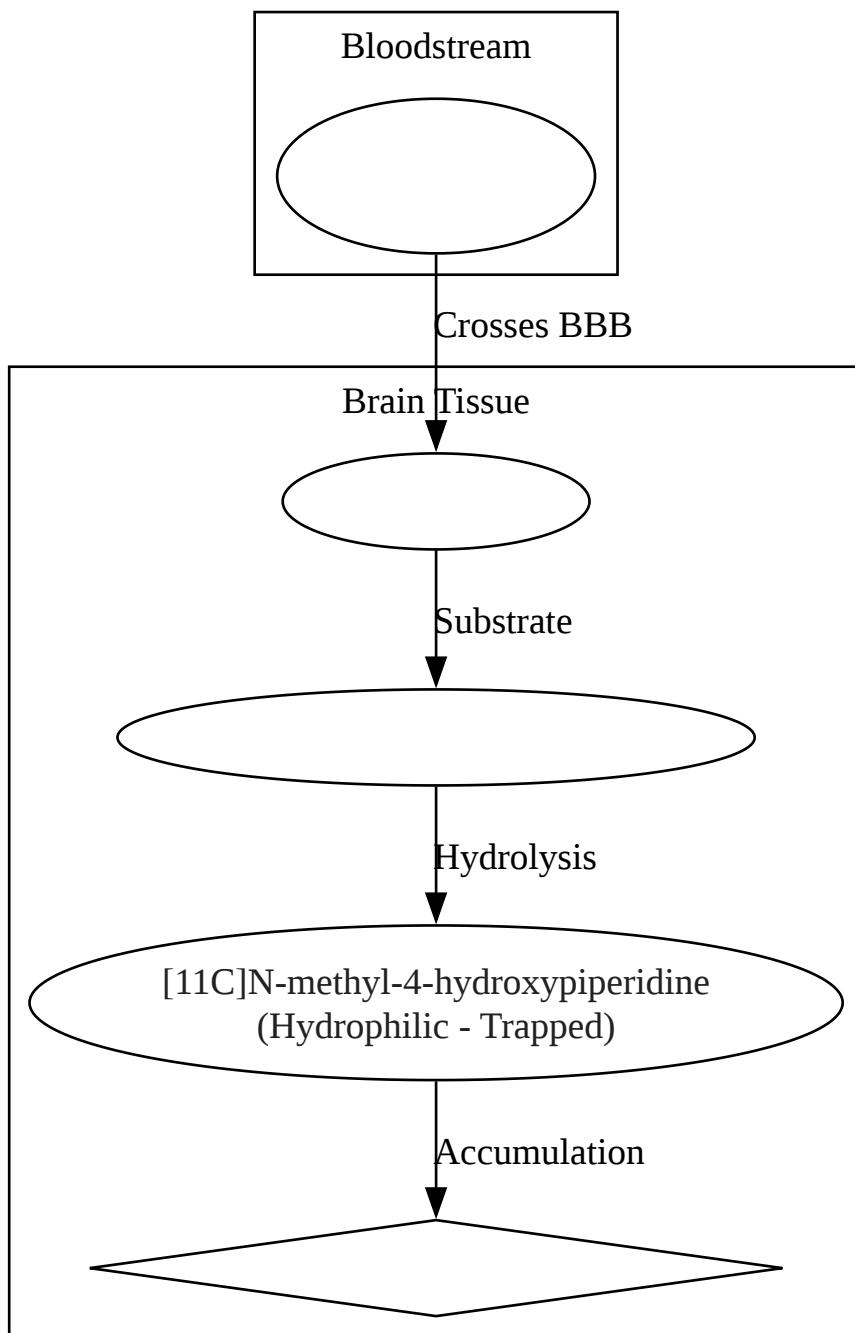
Experimental Protocol: N-methylation of Methyl 2-(piperidin-4-yl)acetate via Eschweiler-Clarke Reaction

Materials:

- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of Methyl 2-(piperidin-4-yl)acetate hydrochloride (1 equivalent) in a round-bottom flask, add an excess of formaldehyde (e.g., 3-5 equivalents).
- Slowly add an excess of formic acid (e.g., 3-5 equivalents) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).


- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **Methyl 2-(1-methylpiperidin-4-yl)acetate** can be purified by column chromatography on silica gel if necessary.

Literature Review and Background

The primary significance of **Methyl 2-(1-methylpiperidin-4-yl)acetate** in the scientific literature is as the immediate precursor to the PET tracer N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A).

Role as a PET Tracer for Acetylcholinesterase (AChE) Imaging

[11C]MP4A is a substrate for acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.^[1] In the brain, [11C]MP4A is hydrolyzed by AChE to a hydrophilic metabolite, [11C]N-methyl-4-hydroxypiperidine, which is then trapped. This trapping mechanism allows for the *in vivo* quantification of AChE activity using PET imaging.^[1]

[Click to download full resolution via product page](#)

Application in Neurodegenerative Disease Research

Degeneration of cholinergic neurons and subsequent reduction in AChE levels are hallmarks of neurodegenerative disorders like Alzheimer's disease.^[1] PET imaging with ^[11C]MP4A allows researchers to non-invasively study these changes in living subjects, providing a valuable tool for diagnosis, monitoring disease progression, and evaluating the efficacy of new therapies.

Quantitative Data

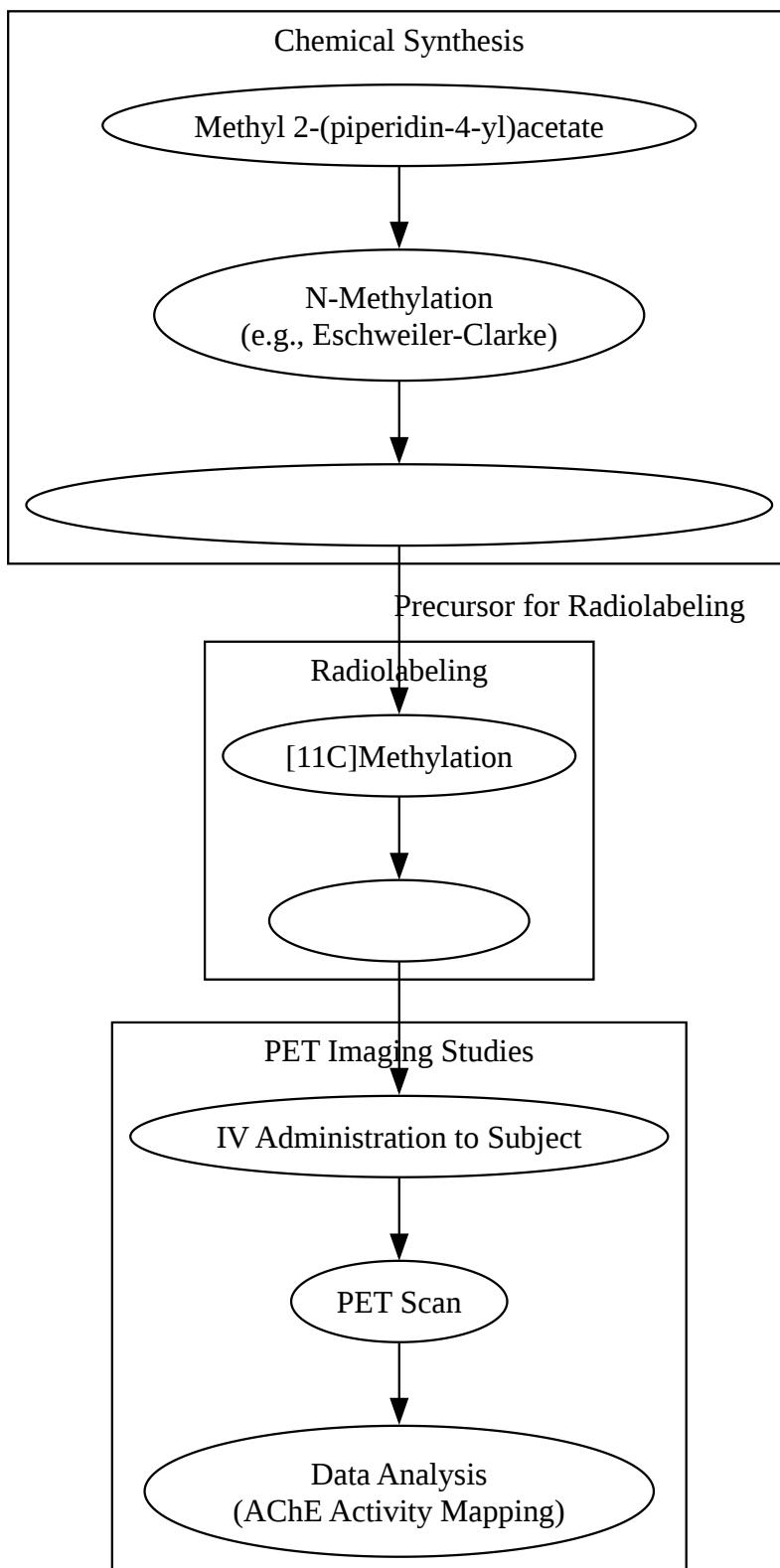

The available quantitative data primarily pertains to the radiolabeled analog, [11C]MP4A.

Table 2: Synthesis and in vivo data for [11C]MP4A

Parameter	Value	Reference
Radiochemical Yield	20-60%	[1]
Radiochemical Purity	>98%	[1]
Specific Activity	37 GBq/μmol (average)	[1]
Striatum/Cerebellum Ratio (mice)	1.94 ± 0.16	[1]
Striatum/Cortex Ratio (mice)	1.03 ± 0.14	[1]

Experimental Workflows

The overall workflow for utilizing **Methyl 2-(1-methylpiperidin-4-yl)acetate** in neuroscience research involves its synthesis, radiolabeling, and subsequent use in PET imaging studies.

[Click to download full resolution via product page](#)

Conclusion

Methyl 2-(1-methylpiperidin-4-yl)acetate is a valuable molecule in the field of neuroscience and drug development. Its non-radiolabeled form is a key synthetic intermediate, while its radiolabeled analog, [11C]MP4A, provides a powerful tool for the *in vivo* study of acetylcholinesterase activity. Further research into the pharmacological properties of the non-radiolabeled compound and the development of analogs could open new avenues for therapeutic interventions in neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(1-methylpiperidin-4-yl)acetate | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. ["Methyl 2-(1-methylpiperidin-4-yl)acetate" literature review and background]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319215#methyl-2-1-methylpiperidin-4-yl-acetate-literature-review-and-background>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com